4-Quinolinamine, N-hydroxy-

Descripción general

Descripción

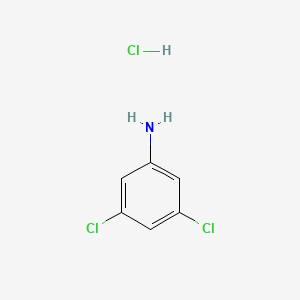

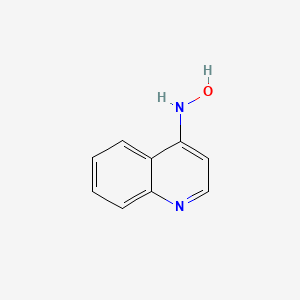

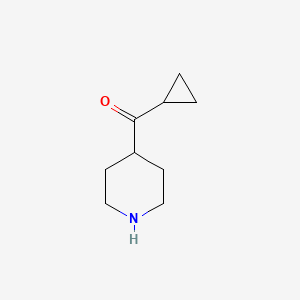

4-Quinolinamine, N-hydroxy-, also known as 4 hydroxyaminoquinoline 1 oxide, belongs to the class of organic compounds known as hydroquinolines . It is a derivative of quinoline in which at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms .

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

4-Quinolinamine has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The molecular weight is 144.176 g/mol .Chemical Reactions Analysis

4-Quinolinamine, N-hydroxy-1-oxide is a weak oxidizing agent . It belongs to the reactive group of Amines, Phosphines, and Pyridines .Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

- Antileishmanial Activity: 4-Quinolinamine analogs have been synthesized and evaluated for their effectiveness against Leishmania donovani infections. A specific analogue, 8-quinolinamine, showed promise in increasing potency against these infections (Johnson & Werbel, 1983).

- Antimalarial Activity: Synthesis of 8-quinolinamines and their pro-prodrug conjugates have shown significant in vitro and in vivo antimalarial activity. These compounds, including N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines, were more effective than the standard drug chloroquine against drug-sensitive and drug-resistant malaria strains (Vangapandu et al., 2003).

Synthesis and Reactions

- Synthesis of Heterocycles: 4-Hydroxy-2-quinolones are important in drug research due to their pharmaceutical and biological activities. Recent studies have focused on the synthesis of their heteroannelated derivatives, many of which exhibit unique biological activities (Aly et al., 2019).

- Utility as Building Blocks: 4-Hydroxy-2(1H)-quinolone has been utilized as a building block in the synthesis of various heterocyclic compounds. This approach has been significant in exploring the scope and limitations of these compounds (Abdou, 2014).

Antimicrobial and Antiallergic Activities

- Antimicrobial Activity: Various synthetic and naturally occurring quinolines, including derivatives of 4-Quinolinamine, have shown significant antimicrobial activities, particularly against gram-positive bacteria like Staphylococcus aureus, including MRSA strains (O’Donnell et al., 2010).

- Antiallergic Activity: Synthesized 4-hydroxy-3-nitro-2-quinolones have been evaluated for their antiallergic activity. They demonstrated an ability to inhibit allergic reactions, specifically the homocytotropic antibody-antigen induced passive cutaneous anaphylaxis reaction in rats (Buckle et al., 1975).

Infrared-Emitting Molecular Materials

- Optical Device Applications: Rare-earth quinolinates based on 8-hydroxyquinoline have been studied for their potential in optical devices due to their near-infrared-emitting capabilities. These materials are promising for applications in optical amplifiers and organic light-emitting diodes (Van Deun et al., 2004).

Inhibitors in Various Biological Processes

- Inhibition of Herbicidal Activity: Triketone-quinoline hybrids have been synthesized as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors, displaying potent herbicidal activity and broad-spectrum weed control (Wang et al., 2015).

- Inhibition of Catechol O-Methyltransferase: 8-Hydroxyquinolines were identified as potent inhibitors of catechol O-methyltransferase, important for the treatment of neurological and psychiatric conditions associated with cortical dopamine signaling (Buchler et al., 2018).

Direcciones Futuras

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Propiedades

IUPAC Name |

N-quinolin-4-ylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPENJLLEQPCGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158691 | |

| Record name | 4-Quinolinamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolinamine, N-hydroxy- | |

CAS RN |

13442-05-2 | |

| Record name | 4-Quinolinamine, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013442052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)

![4-imino-1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3046975.png)

![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)

![5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)

![Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate](/img/structure/B3046980.png)